8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
Description
Properties
Molecular Formula |
C18H12F3NO2 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
8-(3-methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H12F3NO2/c1-10-4-2-5-11(8-10)14-15(18(19,20)21)13(17(23)24)9-12-6-3-7-22-16(12)14/h2-9H,1H3,(H,23,24) |
InChI Key |
JOGIBTXSYLDGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Quinoline-6-carboxylic acid derivatives are commonly synthesized starting from quinoline-6-carboxylic acid or its activated derivatives such as quinoline-6-carbonyl chloride, prepared by refluxing quinoline-6-carboxylic acid with thionyl chloride in dry toluene at 100–110 °C for 4–6 hours.
- Substituted anilines or aminophenols are often used to introduce aromatic substituents via nucleophilic acyl substitution reactions with quinoline-6-carbonyl chloride intermediates.
Introduction of Trifluoromethyl Group
- The trifluoromethyl group at position 7 is typically introduced via trifluoromethylation of quinoline intermediates. Methods include the use of trifluoromethyl-substituted propyniminium salts or direct trifluoromethylation reagents under controlled conditions.
- One-pot consecutive reactions involving 1-CF3-substituted propyniminium salts and diamines have been reported to yield trifluoromethyl-substituted quinoline derivatives efficiently.
Specific Preparation Methods for 8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
Stepwise Synthesis Approach
Step 1: Synthesis of 8-Bromo-6-(trifluoromethyl)quinoline
- The synthesis begins with the preparation of 8-bromo-6-(trifluoromethyl)quinoline, which serves as a key intermediate.
- This is achieved by bromination of 6-(trifluoromethyl)quinoline derivatives under controlled conditions to ensure selective bromination at the 8-position.
Step 2: Carbonylation to Methyl 6-(trifluoromethyl)quinoline-8-carboxylate
- The 8-bromo intermediate is subjected to carbonylation under carbon monoxide pressure, typically in the presence of a palladium catalyst, to introduce the carboxylate ester group at position 8.
- The reaction conditions are optimized to maximize yield and minimize side reactions.
Step 3: Hydrolysis to 6-(trifluoromethyl)quinoline-8-carboxylic acid
- The ester is hydrolyzed using aqueous lithium hydroxide or similar bases to yield the free carboxylic acid.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination | Brominating agent, controlled temperature | ~85 | Selective bromination at position 8 is critical |
| 2 | Carbonylation | CO gas, Pd catalyst, pressure vessel | 70–80 | Requires careful control of CO pressure and catalyst load |
| 3 | Hydrolysis | Aqueous LiOH, reflux | 90 | Complete hydrolysis to carboxylic acid |
| 4 | Cross-coupling (Suzuki) | 3-Methylphenylboronic acid, Pd catalyst, base | 75–90 | High regioselectivity and purity achieved |
Alternative Synthetic Routes and Innovations
- Some studies report one-pot or tandem reaction sequences combining trifluoromethylation and quinoline ring formation to streamline the synthesis.
- Use of milder reagents and solvents such as dry acetone with potassium carbonate facilitates nucleophilic substitutions with improved yields and cleaner reactions.
- Avoidance of corrosive and toxic reagents like boron trifluoride and fluoroboric acid has been emphasized to enhance safety and scalability.
Analytical and Purification Techniques
- Purification is typically achieved by recrystallization or column chromatography using silica gel with solvent systems such as dichloromethane/methanol mixtures.
- Structural confirmation is performed by ^1H-NMR, ^13C-NMR, and mass spectrometry (EI-MS), with purity assessed by high-performance liquid chromatography (HPLC).
- Typical NMR data confirm the presence of aromatic protons, trifluoromethyl group signals, and carboxylic acid functionality.
Summary of Key Research Findings
- The preparation of This compound involves multistep synthesis starting from quinoline derivatives with selective functionalization at positions 6, 7, and 8.
- Trifluoromethylation and bromination are critical steps enabling subsequent carbonylation and cross-coupling reactions.
- Optimized reaction conditions yield high purity products suitable for pharmaceutical intermediate applications.
- Recent innovations focus on safer reagents, one-pot synthesis, and improved yields through catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, potentially forming alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Scientific Research Applications
8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible development as a pharmaceutical agent due to its quinoline core.
Industry: Use in the synthesis of dyes, pigments, or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if used as a drug, it might interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic Acid
- Structural Difference : The phenyl group at position 8 has a para-chloro substituent instead of a meta-methyl group.
- ~3.5 for the target compound). Para-substitution may reduce steric hindrance compared to meta-methyl, enhancing interactions with hydrophobic enzyme pockets.
8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic Acid
Positional Isomerism of the Trifluoromethyl Group
6-Trifluoromethylquinoline Derivatives
- Example: 6-Trifluoromethylquinoline (CAS 325-13-3).
- May weaken interactions with DNA gyrase, as seen in studies where position 7 substituents are critical for fluoroquinolone activity.
8-Trifluoromethylquinoline-6-boronic Acid
Functional Group Modifications
7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
- Structural Differences: Nitro group at position 8, chlorophenylamino at position 7, and carboxylic acid at position 3.
- Impact: Nitro group increases oxidative stress but may confer broader antibacterial activity. Carboxylic acid at position 3 (vs. 6) disrupts the classical fluoroquinolone binding motif, likely reducing DNA gyrase inhibition.
8-Cyano-1-cyclopropyl-7-(diazabicyclo)quinoline-3-carboxylic Acid Semihydrochloride
- Structural Differences: Cyano group at position 8, diazabicyclo substituent at position 7, and semihydrochloride salt.
- Impact :
Table of Key Properties
*Estimated using fragment-based methods.
Biological Activity
8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid, with the CAS number 225240-47-1, is a compound of interest due to its potential biological activities. This quinoline derivative contains a trifluoromethyl group, which is known to enhance the pharmacological properties of various compounds. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.
Antimicrobial Properties
Studies have shown that quinoline derivatives exhibit significant antimicrobial activity. A comparative analysis indicated that compounds with trifluoromethyl substitutions often demonstrate enhanced antibacterial potency. For instance, similar quinoline derivatives have been evaluated for their in vitro activity against various bacterial strains, revealing that the incorporation of a trifluoromethyl group can increase efficacy by altering membrane permeability and interaction with bacterial enzymes .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The trifluoromethyl group enhances binding affinity to target proteins due to its electronic properties, which can stabilize enzyme-substrate interactions. This mechanism has been observed in other trifluoromethyl-containing compounds that inhibit enzymes such as reverse transcriptase and other kinases .
Case Studies
- Antibacterial Activity : In a study involving a series of quinoline derivatives, those with a trifluoromethyl group exhibited improved antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), indicating that modifications at the 7-position significantly impacted antimicrobial potency .
- Cancer Research : Research into quinoline derivatives has also explored their potential as anticancer agents. In preclinical models, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further development in oncology .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing quinoline-6-carboxylic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Derivatives of quinoline-6-carboxylic acid are commonly synthesized via cyclocondensation reactions. For example, ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is prepared by reducing nitro precursors or reacting with α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine . Optimization involves adjusting reaction time (24–72 hours), temperature (70–80°C), and stoichiometric ratios of intermediates like glycine or alanine . Purification via column chromatography or recrystallization improves yields.
Q. How should researchers characterize quinoline-6-carboxylic acid derivatives to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray diffraction resolves crystal packing and hydrogen-bonding patterns (e.g., carboxylic acid dimers in intermediates) .
- NMR identifies substituent positions (e.g., trifluoromethyl groups at C7 show distinct shifts).
- IR spectroscopy confirms functional groups like carbonyl (C=O at ~1700 cm) and hydroxyl (O–H at ~3200 cm) .
Q. What role does the trifluoromethyl group play in modulating the biological activity of quinoline derivatives?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity, metabolic stability, and target binding. For example, 6-(trifluoromethyl)quinoline-3-carboxylic acid derivatives exhibit improved antibacterial activity due to increased membrane permeability . Comparative studies using non-fluorinated analogs can isolate its contribution to efficacy.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?
- Methodological Answer : Cross-validate using multiple techniques:
- High-resolution mass spectrometry (HRMS) confirms molecular formulas.
- DEPT-135 NMR differentiates CH, CH, and CH groups.
- Computational modeling (e.g., DFT) predicts vibrational frequencies and / chemical shifts for comparison .
Q. What strategies are recommended for studying the reaction mechanism of cyclocondensation in quinoline synthesis?
- Methodological Answer :
- Kinetic studies monitor intermediate formation via in situ FTIR or HPLC.
- Isotopic labeling (e.g., -labeled amines) tracks nitrogen migration during cyclization.
- Density Functional Theory (DFT) calculates transition states to identify rate-limiting steps .
Q. How can structure-activity relationship (SAR) studies be designed for antimicrobial quinoline-6-carboxylic acid derivatives?
- Methodological Answer :
- Systematic substitution : Vary substituents at C7 (e.g., CF, Cl) and C8 (e.g., methylphenyl) to assess impact on MIC (Minimum Inhibitory Concentration).
- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Molecular docking : Simulate interactions with bacterial DNA gyrase or topoisomerase IV to rationalize activity trends .
Data Contradiction Analysis
Q. How should discrepancies in antibacterial activity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and tissue distribution to identify bioavailability issues.
- Metabolite identification : Use LC-MS to detect inactive metabolites that reduce in vivo efficacy.
- Dosage optimization : Adjust dosing regimens based on half-life (t) and AUC (Area Under Curve) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
